molecular formula C14H11ClN2O4 B5733012 N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5733012
M. Wt: 306.70 g/mol
InChI Key: DMDTZXOQBYBVPS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and a methoxy group attached to a benzene ring, along with a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: N-(3-chloro-4-methoxyphenyl)-2-aminobenzamide.

    Substitution: N-(3-substituted-4-methoxyphenyl)-2-nitrobenzamide.

    Oxidation: N-(3-chloro-4-hydroxyphenyl)-2-nitrobenzamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and the mechanisms of enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

    N-(3-chloro-4-methoxyphenyl)-2-aminobenzamide: Formed by the reduction of the nitro group to an amino group.

    N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Contains an additional methoxyphenoxy group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-11(13)15)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDTZXOQBYBVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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